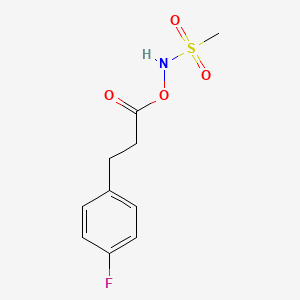

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide

Description

Properties

Molecular Formula |

C10H12FNO4S |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

methanesulfonamido 3-(4-fluorophenyl)propanoate |

InChI |

InChI=1S/C10H12FNO4S/c1-17(14,15)12-16-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,12H,4,7H2,1H3 |

InChI Key |

UQXJGIBNZMIJEF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NOC(=O)CCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Acylation of 4-Fluorophenylpropanoic Acid

The most widely reported method involves the reaction of 4-fluorophenylpropanoic acid with methanesulfonyl chloride in the presence of a tertiary amine base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge HCl generated during the reaction.

Procedure:

- Dissolve 4-fluorophenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Add TEA (1.2 equiv) dropwise under nitrogen at 0°C.

- Introduce methanesulfonyl chloride (1.1 equiv) slowly to avoid exothermic side reactions.

- Stir the mixture at room temperature for 6–12 hours.

- Quench with ice-cold water, extract with DCM, and dry over sodium sulfate.

- Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Key Parameters:

Industrial-Scale Synthesis with Process Optimization

Industrial protocols emphasize cost-effective scaling while maintaining regulatory compliance. A two-step process is often employed:

Step 1: Synthesis of 3-(4-Fluorophenyl)propanoyl Chloride

- React 4-fluorophenylpropanoic acid with thionyl chloride (SOCl₂) in toluene at 60°C for 4 hours.

- Remove excess SOCl₂ via vacuum distillation.

Step 2: Methanesulfonamide Coupling

- Combine 3-(4-fluorophenyl)propanoyl chloride (1.0 equiv) with methanesulfonamide (1.05 equiv) in acetonitrile.

- Add potassium carbonate (2.0 equiv) as a base.

- Reflux at 80°C for 8 hours.

- Filter, concentrate, and recrystallize from isopropanol.

Industrial Metrics:

- Batch Size: 50–100 kg.

- Yield: 82–88%.

- Quality Control: Residual solvent analysis (GC-MS), elemental analysis (C, H, N, S).

Alternative Methodologies

Coupling Reagent-Mediated Synthesis

For lab-scale applications avoiding acyl chlorides, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) are used:

Procedure:

- Activate 4-fluorophenylpropanoic acid (1.0 equiv) with CDI (1.2 equiv) in THF for 1 hour.

- Add methanesulfonamide (1.1 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 0.2 equiv).

- Stir at 25°C for 24 hours.

- Isolate the product via filtration and wash with cold methanol.

Advantages:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

- Mix 4-fluorophenylpropanoic acid (1.0 equiv), methanesulfonamide (1.1 equiv), and TEA (1.5 equiv) in DMF.

- Irradiate at 120°C for 20 minutes (300 W).

- Purify via flash chromatography.

Efficiency:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Base-Catalyzed Acylation | 68–75% | >95% | Moderate | Simple setup, low cost |

| Industrial Two-Step | 82–88% | >99% | High | Optimized for large batches |

| CDI-Mediated Coupling | 70–73% | 92–94% | Low | Avoids acyl chlorides |

| Microwave-Assisted | 65–68% | 90–93% | Moderate | Rapid reaction time |

Purification and Characterization

Column Chromatography

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.35 (s, 2H, SO₂N), 3.10 (t, 2H, CH₂CO), 2.85 (t, 2H, CH₂Ar), 2.65 (s, 3H, SO₂CH₃).

- FT-IR (KBr): 1745 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1160 cm⁻¹ (C-F).

Challenges and Mitigation Strategies

Hydrolysis of Methanesulfonyl Chloride

Byproduct Formation

- Common Byproducts: Bis-acylated sulfonamide.

- Mitigation: Control stoichiometry (limit methanesulfonyl chloride to 1.1 equiv).

Chemical Reactions Analysis

Types of Reactions

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural Analogues and Their Properties

a. N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide (Apararenone)

- Structure: Contains a benzoxazinone core fused with a 4-fluorophenyl group and methanesulfonamide.

- Molecular Weight : 364.39 g/mol .

- Applications : Used as a mineralocorticoid receptor antagonist, highlighting the role of fluorophenyl-sulfonamide hybrids in modulating steroid hormone receptors .

b. N-(4-Fluorophenyl)-N-(oxiran-2-ylmethyl)methanesulfonamide (Intermediate for KL022)

- Structure : Features a 4-fluorophenyl group directly attached to the sulfonamide nitrogen, with an epoxide side chain.

- Synthesis : Prepared via nucleophilic substitution using NaH in DMF (44.6% yield) .

- Applications : Intermediate for KL022, a circadian clock modulator. The epoxide moiety enables further functionalization, unlike the ester-based linker in the target compound .

c. N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Structure : Bis-sulfonamide with dual fluorophenyl groups and a dimethylphenyl substituent.

- Crystallography: Characterized by X-ray diffraction, revealing non-planar geometry due to steric hindrance from the dimethyl group .

- Key Difference: The dual sulfonamide groups may reduce solubility compared to mono-sulfonamide derivatives like the target compound .

d. Setrobuvir (HCV Therapeutic Agent)

- Structure : Contains a methanesulfonamide group and a fluorophenylmethyl substituent within a tricyclic scaffold.

- Applications : Inhibits HCV RNA replication, demonstrating the therapeutic relevance of fluorophenyl-sulfonamide hybrids in antiviral drug design .

- Key Difference: The tricyclic core enhances metabolic stability, contrasting with the simpler propanoyloxy linker in the target compound .

Pharmacological and Physicochemical Comparisons

- Solubility: Compounds with rigid aromatic cores (e.g., Apararenone ) exhibit lower aqueous solubility than flexible derivatives like N-(4-Methoxyphenyl)benzenesulfonamide .

- Bioactivity : Fluorophenyl groups enhance target affinity via hydrophobic interactions, as seen in Setrobuvir’s antiviral activity .

- Metabolic Stability : Epoxide-containing derivatives (e.g., KL022 intermediates ) may undergo ring-opening metabolism, whereas ester-linked compounds like the target molecule could be susceptible to hydrolysis.

Biological Activity

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C₉H₁₁FN₂O₃S, with a molecular weight of 232.26 g/mol. Its structure features a methanesulfonamide group linked to a fluorophenyl propanoyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, the compound's structure suggests potential interactions with aldo-keto reductases (AKRs), which are implicated in drug metabolism and resistance mechanisms in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzyme activities. For instance:

- Aldo-Keto Reductase 1C3 (AKR1C3) : This enzyme is overexpressed in various cancers, including acute myeloid leukemia (AML). The compound shows potential as an AKR1C3 inhibitor, which may disrupt the metabolic pathways that contribute to tumor growth and chemoresistance .

- Synergistic Effects : When combined with other therapeutic agents, such as bezafibrate (a PPARα/γ agonist), the compound enhances the antiproliferative effects on AML cells, suggesting a synergistic mechanism that could improve treatment outcomes .

Case Studies

Case studies involving similar compounds highlight their therapeutic potential:

- Case Study 1 : A study examined the effects of AKR1C3 inhibitors on AML patients undergoing chemotherapy. Results indicated improved patient responses when these inhibitors were included in treatment regimens.

- Case Study 2 : Research on non-small cell lung cancer (NSCLC) demonstrated that targeting metabolic pathways through AKR inhibition led to decreased tumor proliferation and improved survival rates in treated mice.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.